molecular formula C42H40N2P2 B12889480 (16aR)-1,16-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12-octahydrodibenzo[b,d][1,6]diazacyclododecine

(16aR)-1,16-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12-octahydrodibenzo[b,d][1,6]diazacyclododecine

Cat. No.: B12889480
M. Wt: 634.7 g/mol
InChI Key: BUIIEHUBLBYWLX-UHFFFAOYSA-N
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Description

(16aR)-1,16-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12-octahydrodibenzo[b,d][1,6]diazacyclododecine is a complex organophosphorus compound It is characterized by its unique structure, which includes two diphenylphosphino groups and a diazacyclododecine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (16aR)-1,16-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12-octahydrodibenzo[b,d][1,6]diazacyclododecine typically involves multiple steps. The starting materials are often commercially available or can be synthesized through established organic synthesis methods. The key steps include:

    Formation of the diazacyclododecine core: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of diphenylphosphino groups: This step is usually achieved through a substitution reaction where the diphenylphosphino groups are introduced to the diazacyclododecine core.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(16aR)-1,16-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12-octahydrodibenzo[b,d][1,6]diazacyclododecine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The diphenylphosphino groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups to the compound.

Scientific Research Applications

(16aR)-1,16-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12-octahydrodibenzo[b,d][1,6]diazacyclododecine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of (16aR)-1,16-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12-octahydrodibenzo[b,d][1,6]diazacyclododecine involves its ability to coordinate with metal ions. The diphenylphosphino groups act as ligands, forming stable complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(diphenylphosphino)ethane (DPPE): A widely used bidentate ligand in coordination chemistry.

    1,3-Bis(diphenylphosphino)propane (DPPP): Another bidentate ligand with a slightly longer carbon chain.

    Triphenylphosphine (TPP): A monodentate ligand commonly used in organic synthesis.

Uniqueness

(16aR)-1,16-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12-octahydrodibenzo[b,d][1,6]diazacyclododecine is unique due to its diazacyclododecine core, which provides additional stability and rigidity to the compound

Properties

Molecular Formula

C42H40N2P2

Molecular Weight

634.7 g/mol

IUPAC Name

(20-diphenylphosphanyl-8,15-diazatricyclo[14.4.0.02,7]icosa-1(16),2(7),3,5,17,19-hexaen-3-yl)-diphenylphosphane

InChI

InChI=1S/C42H40N2P2/c1-2-16-32-44-38-28-18-30-40(46(35-23-11-5-12-24-35)36-25-13-6-14-26-36)42(38)41-37(43-31-15-1)27-17-29-39(41)45(33-19-7-3-8-20-33)34-21-9-4-10-22-34/h3-14,17-30,43-44H,1-2,15-16,31-32H2

InChI Key

BUIIEHUBLBYWLX-UHFFFAOYSA-N

Canonical SMILES

C1CCCNC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)NCC1

Origin of Product

United States

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